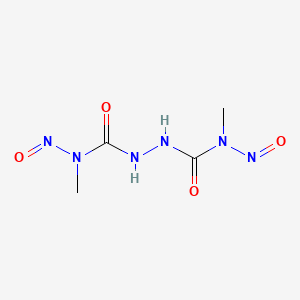

Biurea, 1,6-dimethyl-1,6-dinitroso-

Description

Evolution of Academic Inquiry into N-Nitrosated Urea (B33335) Derivatives

The academic journey into N-nitrosated urea derivatives, often referred to as nitrosoureas, began to gain significant traction in the mid-20th century. nih.gov Initially, much of the research was driven by their potent biological activity, particularly their function as alkylating agents, which led to their investigation and development as chemotherapeutic agents. nih.govwikipedia.org Compounds like Carmustine and Lomustine became notable examples, stimulating further research into the synthesis and reactivity of the nitrosourea (B86855) scaffold. nih.govfrontiersin.org

The core of their reactivity lies in the N-nitroso-urea functional group, which can undergo spontaneous decomposition to generate highly reactive species capable of modifying biological macromolecules. frontiersin.orgnih.gov This has been a central theme in the academic inquiry surrounding these molecules. Over the years, research has expanded to include studies on their synthesis, reaction mechanisms, and the influence of various substituents on their stability and reactivity. acs.org While the primary focus has often been on their medicinal applications, the fundamental chemical properties of these compounds continue to be a subject of study.

Significance of the Biurea (B89910), 1,6-dimethyl-1,6-dinitroso- Scaffold in Modern Chemical Science

The specific scaffold of "Biurea, 1,6-dimethyl-1,6-dinitroso-", featuring two N-nitrosated urea moieties linked by a hydrazine (B178648) bridge, represents a more complex structure within the nitrosourea family. While extensive research on this particular compound is not widely documented in publicly available literature, its structure suggests several areas of potential significance.

The presence of multiple nitroso and carbonyl groups within a relatively compact molecule indicates a high degree of functionality. This could make it a valuable building block or intermediate in the synthesis of more complex nitrogen-containing heterocyclic compounds. Furthermore, the energetic nature of N-nitroso compounds suggests that "Biurea, 1,6-dimethyl-1,6-dinitroso-" could be of interest in materials science, potentially as an energetic material or a gas-generating agent. However, without specific research data on its thermal decomposition and energetic properties, this remains a theoretical consideration.

The arrangement of two nitrosated urea units could also lead to unique coordination chemistry with metal ions, an area that is an active field of research for related nitrogen-rich compounds.

Current Gaps and Future Directions in Fundamental Chemical Research on the Compound

Future fundamental research should, therefore, focus on several key areas:

Synthesis and Characterization: The development and optimization of synthetic routes to "Biurea, 1,6-dimethyl-1,6-dinitroso-" are paramount. Detailed characterization using modern spectroscopic techniques (such as NMR, Mass Spectrometry, and single-crystal X-ray diffraction) would provide crucial insights into its molecular structure and bonding.

Reactivity Studies: A thorough investigation of its chemical reactivity is needed. This would include its behavior under various conditions (e.g., acidic, basic, thermal) and its reactions with different classes of reagents. Understanding its decomposition pathways is particularly important.

Computational Modeling: Theoretical studies could complement experimental work by providing insights into its electronic structure, conformational preferences, and potential reaction mechanisms.

Exploration of Applications: Based on its structure, systematic exploration of its potential as a precursor for new materials, a ligand in coordination chemistry, or in other areas of chemical science could unveil novel applications.

In essence, "Biurea, 1,6-dimethyl-1,6-dinitroso-" represents a largely uncharted territory in chemical research. The foundational work required to understand its properties and potential is yet to be widely undertaken, presenting a clear opportunity for future scientific discovery.

Structure

3D Structure

Properties

CAS No. |

3844-60-8 |

|---|---|

Molecular Formula |

C4H8N6O4 |

Molecular Weight |

204.14 g/mol |

IUPAC Name |

1-methyl-3-[[methyl(nitroso)carbamoyl]amino]-1-nitrosourea |

InChI |

InChI=1S/C4H8N6O4/c1-9(7-13)3(11)5-6-4(12)10(2)8-14/h1-2H3,(H,5,11)(H,6,12) |

InChI Key |

VWCDVSANFVCUOI-UHFFFAOYSA-N |

Canonical SMILES |

CN(C(=O)NNC(=O)N(C)N=O)N=O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Biurea, 1,6 Dimethyl 1,6 Dinitroso

Exploration of Novel Synthetic Pathways to the Biurea (B89910) Core Structure

The foundational biurea (hydrazodicarbonamide) structure is typically synthesized through the condensation of hydrazine (B178648) or its salts with urea (B33335). researchgate.net This core structure is a precursor to a variety of derivatives, including azodicarbonamide, a widely used foaming agent. ijnc.irorgchemres.org The synthesis of the specific precursor for the title compound, 1,6-dimethylbiurea, would follow similar principles, starting from methylhydrazine and a methyl-substituted urea source.

Recent research has explored alternative pathways to the basic biurea structure to improve environmental friendliness and reduce costs. One novel method involves reacting ammonium (B1175870) chloride with sodium hypochlorite (B82951) to generate monochloroamine in situ, which then reacts with urea to form biurea. google.com This approach avoids the use of hydrazine hydrate (B1144303), which has a more complex and hazardous preparation process. google.com

The yield and purity of the biurea core are highly dependent on reaction parameters. For the conventional synthesis from hydrazine hydrate and urea, studies have systematically optimized conditions to achieve yields exceeding 97%. researchgate.net Key factors influencing the synthesis include the pH of the reaction medium, the molar ratio of reactants, reaction temperature, and duration. researchgate.net

For instance, in the synthesis of biurea using the hydrochloric acid method, maintaining an acidic pH is critical. researchgate.net The reaction is typically performed at reflux temperatures (80-110 °C) for several hours. ijnc.irgoogle.com

Table 1: Optimized Conditions for Biurea Synthesis (Hydrazine-Urea Method)

| Parameter | Optimized Value/Condition | Rationale | Source |

|---|---|---|---|

| pH Value | 2.0 - 2.5 | Acid catalysis is necessary for the condensation reaction. | researchgate.netijnc.ir |

| Reactant Ratio | Urea to Hydrazine Hydrate > 3:1 | A higher urea concentration can drive the reaction towards completion. | researchgate.net |

| Reaction Temperature | Refluxing Temperature (e.g., ~105 °C) | Ensures sufficient energy for the condensation reaction to proceed efficiently. | orgchemres.org |

| Reaction Time | ~5-7 hours | Allows the reaction to reach completion for maximum yield. | ijnc.irgoogle.com |

| Acid Addition | Dropwise addition of acid | Helps to maintain the optimal pH range throughout the reaction. | researchgate.netijnc.ir |

To circumvent issues associated with traditional methods, such as the production of large amounts of wastewater containing complex salts with the sulfuric acid method, alternative reagents have been investigated. researchgate.net The use of hydrochloric acid is one such modification. researchgate.net

A more significant departure is the synthesis route utilizing ammonium chloride, sodium hypochlorite, and urea. google.com This method is advantageous due to the low cost of raw materials, lower energy consumption, and the potential to recycle by-products, making the process more environmentally sustainable. google.com

Catalysis plays a role in related syntheses. While the biurea formation itself is typically acid-catalyzed, subsequent steps, such as the oxidation of biurea to azodicarbonamide, utilize catalysts like potassium bromide. ijnc.irorgchemres.org In the broader context of urea derivative synthesis, various catalytic systems, including those based on palladium and indium triflate, have been developed for carbonylation and carbamoylation reactions, respectively. organic-chemistry.org

Mechanistic Studies of Nitrosation Reactions on Substituted Biureas

The conversion of the 1,6-dimethylbiurea precursor to the final product, Biurea, 1,6-dimethyl-1,6-dinitroso-, is achieved through N-nitrosation. This reaction involves the introduction of a nitroso group (-N=O) onto the nitrogen atoms of the biurea backbone. Mechanistic studies on analogous compounds, such as N,N'-dimethylurea, provide significant insight into this process. rsc.org

Kinetic studies on the nitrosation of N,N'-dimethylurea reveal that the reaction is subject to general base catalysis and exhibits a primary solvent isotope effect. rsc.org These characteristics are indicative of a slow proton transfer step being involved in the reaction mechanism. rsc.org

The reactivity of the substrate and the nature of the proton transfer are influenced by the specific base used. For N,N'-dimethylurea, the relationship between the reaction rate and the strength of the base catalyst (a Brønsted plot) is curved, which suggests that the reaction with stronger bases like acetate (B1210297) is diffusion-controlled. rsc.org The kinetic solvent isotope effect (kH₂O/kD₂O) for N,N'-dimethylurea nitrosation was found to be 3.2 in the absence of an added base and 1.1 when catalyzed by acetate, further highlighting the complexity of the proton transfer step. rsc.org

Table 2: Kinetic Data for Nitrosation of N,N'-dimethylurea

| Condition | Kinetic Feature | Implication | Source |

|---|---|---|---|

| General Bases (pKa 0.6–4.6) | General base catalysis observed | A proton transfer is a key step in the reaction mechanism. | rsc.org |

| Acetate Catalyst | Curved Brønsted plot | The reaction with acetate is likely diffusion-controlled. | rsc.org |

| No Added Base | Solvent Isotope Effect = 3.2 | Indicates a slow proton transfer is part of the rate-determining step. | rsc.org |

| Acetate-Catalyzed | Solvent Isotope Effect = 1.1 | The role of the proton transfer changes in the presence of the catalyst. | rsc.org |

Mechanistic studies suggest a multi-step pathway for the N-nitrosation of amides like N,N'-dimethylurea. The evidence points towards an initial, rapid nitrosation at the carbonyl oxygen atom, forming an O-nitroso intermediate. rsc.org This is followed by a slow, rate-limiting proton transfer, and finally, a fast internal rearrangement to yield the thermodynamically more stable N-nitroso product. rsc.org

The existence of a protonated intermediate is inferred from kinetic data, with its pKa value estimated to be near zero. rsc.org Complementary studies on the denitrosation of related compounds support this multi-step mechanism, suggesting the rate-controlling step in the reverse reaction is the protonation of the N-nitroso-amide. rsc.org In the broader study of nitrosamines, reactive intermediates such as α-hydroxynitrosamines have been identified, which can lead to the formation of carbonium ions, though in biological systems, this process is often intercepted by nucleophiles before a free carbocation is formed. nih.gov

Preparation of Structurally Related Biurea Derivatives for Comparative Study

For a comparative study, the synthesis of various structurally related biurea derivatives can be undertaken. The synthetic strategies for these analogs generally follow similar principles to the synthesis of 1,6-dimethylbiurea, primarily involving the reaction of substituted hydrazines with ureas or isocyanates.

For instance, the synthesis of N,N'-diarylbiureas can be achieved by reacting a substituted phenylhydrazine (B124118) with urea. The nature and position of the substituents on the aromatic ring can be varied to study their electronic and steric effects on the properties of the resulting biurea.

Another approach involves the use of substituted isocyanates. Reacting different alkyl or aryl isocyanates with hydrazine or substituted hydrazines allows for the preparation of a wide range of N,N'-disubstituted biurea derivatives. For example, reacting phenyl isocyanate with hydrazine would yield 1,6-diphenylbiurea.

The synthesis of N,N'-dialkylthioureas, which are analogous to biureas with the carbonyl oxygen replaced by sulfur, has been reported. These compounds are prepared by reacting a dialkylamine with thiourea. rsc.org A similar approach could be adapted for the synthesis of N,N'-dialkylbiureas by using urea instead of thiourea.

The following table provides examples of structurally related biurea derivatives and the precursors that could be used for their synthesis.

| Derivative Name | Precursor 1 | Precursor 2 | Synthetic Method |

| 1,6-Diphenylbiurea | Phenylhydrazine | Urea | Nucleophilic Acyl Substitution |

| 1,6-Diethylbiurea | Ethylhydrazine | Urea | Nucleophilic Acyl Substitution |

| 1,6-Dibenzylbiurea | Benzylhydrazine | Urea | Nucleophilic Acyl Substitution |

| 1-Methyl-6-phenylbiurea | Methylhydrazine | Phenyl isocyanate | Nucleophilic Addition |

| 1,6-Di(p-tolyl)biurea | p-Tolylhydrazine | Urea | Nucleophilic Acyl Substitution |

These comparative studies are valuable for understanding the structure-activity relationships of biurea derivatives and for tailoring their properties for specific applications. The characterization of these synthesized compounds would typically involve spectroscopic techniques such as NMR (¹H and ¹³C), IR, and mass spectrometry to confirm their structures.

Advanced Molecular Structure and Conformation Analysis of Biurea, 1,6 Dimethyl 1,6 Dinitroso

Conformational Analysis in Solution and Gas Phase

Detailed studies on the conformational dynamics and preferred conformations of Biurea (B89910), 1,6-dimethyl-1,6-dinitroso- in solution and the gas phase are not available in the reviewed literature.

Dynamic Nuclear Magnetic Resonance Spectroscopy for Conformational Dynamics

There are no published studies utilizing dynamic Nuclear Magnetic Resonance (NMR) spectroscopy to investigate the conformational dynamics of this compound. Dynamic NMR is a powerful technique for probing the energy barriers between different conformations of a molecule in solution.

Computational Modeling of Preferred Conformations and Energy Minima

While basic computational properties are listed in databases, in-depth computational modeling studies, such as Density Functional Theory (DFT) or molecular dynamics simulations, specifically targeting the preferred conformations and energy minima of Biurea, 1,6-dimethyl-1,6-dinitroso-, have not been published. These studies would provide valuable insights into the molecule's flexibility and the relative stability of its various shapes.

Electronic Structure Characterization via Advanced Spectroscopic Techniques

Advanced spectroscopic data that would characterize the electronic structure of Biurea, 1,6-dimethyl-1,6-dinitroso- are not available. Techniques such as UV-Vis and photoelectron spectroscopy are essential for understanding the electronic transitions and orbital energies within the molecule, which are key to its reactivity and properties. An infrared (IR) spectrum is available, which provides information about the vibrational modes of the molecule.

Hydrogen Bonding and Intermolecular Interactions in Aggregated States

A detailed analysis of hydrogen bonding and other intermolecular interactions in the aggregated states of Biurea, 1,6-dimethyl-1,6-dinitroso- is absent from the scientific literature. Such studies are fundamental to understanding how the molecules pack in a solid and how they interact with each other in condensed phases, which influences physical properties like melting point and solubility.

Spectroscopic and Spectrometric Characterization for Mechanistic and Structural Elucidation

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Bonding Elucidation

No experimental Infrared (IR) or Raman spectroscopy data for Biurea (B89910), 1,6-dimethyl-1,6-dinitroso- could be located in the surveyed literature. Such data would be crucial for identifying characteristic vibrational modes of its functional groups, including the N-nitroso (N-N=O), carbonyl (C=O), and N-methyl (N-CH₃) groups, as well as the urea (B33335) backbone. Analysis of the positions, intensities, and shapes of these vibrational bands would provide insight into the molecule's bonding environment and potential intermolecular interactions.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Detailed high-resolution ¹H and ¹³C NMR data for Biurea, 1,6-dimethyl-1,6-dinitroso- are not available in the public record. The acquisition and analysis of such spectra would be essential for confirming the chemical structure by identifying the distinct proton and carbon environments within the molecule.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Information regarding multi-dimensional NMR studies (such as COSY, HSQC, and HMBC) on this compound is absent from the scientific literature. These advanced techniques are instrumental in establishing the connectivity between atoms, providing unambiguous assignments of proton and carbon signals, and elucidating the three-dimensional structure and stereochemistry of the molecule.

NMR Studies of Solvent Effects on Chemical Shifts and Coupling Constants

There are no published studies on the influence of different solvents on the NMR chemical shifts and coupling constants of Biurea, 1,6-dimethyl-1,6-dinitroso-. Such investigations would offer valuable information about solute-solvent interactions and the electronic distribution within the molecule in various chemical environments.

Mass Spectrometry (High-Resolution MS, Tandem MS) for Fragmentation Pathway Analysis and Molecular Formula Confirmation

While the nominal and exact masses can be calculated from the molecular formula, no experimental high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) data for Biurea, 1,6-dimethyl-1,6-dinitroso- have been found. HRMS would provide precise mass measurements to unequivocally confirm the elemental composition. Tandem MS experiments would be necessary to investigate the fragmentation pathways of the molecule, offering further structural confirmation and insights into its chemical stability.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

No UV-Vis absorption spectra for Biurea, 1,6-dimethyl-1,6-dinitroso- are available in the public domain. This technique would be used to identify the electronic transitions within the molecule, particularly those associated with the N-nitroso and carbonyl chromophores. The absorption maxima (λmax) and molar absorptivity values would provide key information about the electronic structure.

Advanced Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives (if applicable)

There is no information available regarding the synthesis or chiroptical analysis of chiral derivatives of Biurea, 1,6-dimethyl-1,6-dinitroso-. Should such derivatives exist, techniques like Circular Dichroism (CD) spectroscopy would be essential for characterizing their stereochemical properties.

Theoretical and Computational Chemistry Studies on Biurea, 1,6 Dimethyl 1,6 Dinitroso

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like Biurea (B89910), 1,6-dimethyl-1,6-dinitroso-, these methods can elucidate its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost, making it well-suited for studying molecules of the size and complexity of Biurea, 1,6-dimethyl-1,6-dinitroso-. DFT calculations could provide detailed information on the molecule's ground state properties.

A typical DFT study on this compound would involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. From this optimized geometry, a wealth of information could be derived, including:

Optimized Geometric Parameters: Bond lengths, bond angles, and dihedral angles that define the molecular structure.

Electronic Properties: The distribution of electrons, dipole moment, and molecular orbital energies (HOMO and LUMO), which are crucial for understanding reactivity.

Vibrational Frequencies: These calculations can predict the infrared and Raman spectra of the molecule, which can be used to characterize its vibrational modes.

While specific DFT data for Biurea, 1,6-dimethyl-1,6-dinitroso- is not published, the table below presents its computed properties available from the PubChem database. mdpi.com

| Property | Value |

| Molecular Formula | C4H8N6O4 |

| Molecular Weight | 204.14 g/mol |

| IUPAC Name | 1-methyl-3-[[methyl(nitroso)carbamoyl]amino]-1-nitrosourea |

| InChI | InChI=1S/C4H8N6O4/c1-9(7-13)3(11)5-6-4(12)10(2)8-14/h1-2H3,(H,5,11)(H,6,12) |

| InChIKey | VWCDVSANFVCUOI-UHFFFAOYSA-N |

| Canonical SMILES | CN(C(=O)NNC(=O)N(C)N=O)N=O |

A tabular summary of computed properties for Biurea, 1,6-dimethyl-1,6-dinitroso-.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

The Biurea, 1,6-dimethyl-1,6-dinitroso- molecule possesses several single bonds around which rotation can occur, leading to a flexible structure with multiple possible conformations. Molecular Dynamics (MD) simulations are a powerful tool to explore this conformational landscape.

An MD simulation would treat the atoms as classical particles moving under the influence of a force field, which is a set of potential energy functions that describe the interactions between atoms. By simulating the motion of the molecule over time, MD can reveal:

Conformational Preferences: The most populated and energetically favorable conformations in the gas phase or in a specific solvent.

Dynamical Properties: The flexibility of different parts of the molecule and the timescales of conformational changes.

Understanding the conformational behavior is critical as different conformers can exhibit different reactivities and biological activities.

Reaction Mechanism Prediction and Validation via Computational Methods

Computational chemistry is instrumental in mapping out the potential reaction pathways of a molecule and identifying the most likely mechanisms. For a dinitroso compound, studies could focus on its thermal decomposition or its reactions with other species.

Transition State Localization and Energy Barrier Calculation

A key aspect of studying a chemical reaction computationally is the localization of the transition state—the highest energy point along the reaction coordinate. By finding the transition state structure, it is possible to calculate the activation energy, which is the energy barrier that must be overcome for the reaction to occur. This provides a quantitative measure of the reaction rate. For Biurea, 1,6-dimethyl-1,6-dinitroso-, computational methods could be used to investigate the homolytic cleavage of the N-N or N-O bonds in the nitroso groups, which is a common decomposition pathway for such compounds.

Reaction Pathway Analysis and Regioselectivity Studies (e.g., MEDT applications)

Beyond a single transition state, computational studies can map out the entire reaction pathway, including any intermediates and subsequent reaction steps. This provides a complete picture of the reaction mechanism.

The Molecular Electron Density Theory (MEDT) is a modern theoretical framework that can be applied to understand the feasibility of a reaction by analyzing the changes in electron density along the reaction pathway. While no MEDT studies have been performed on Biurea, 1,6-dimethyl-1,6-dinitroso-, this approach has been successfully applied to other nitroso compounds and cycloaddition reactions. nih.gov An MEDT analysis could provide deep insights into the regioselectivity and stereoselectivity of reactions involving this compound.

Quantitative Structure-Property Relationship (QSPR) Modeling for Intrinsic Chemical Parameters

Quantitative Structure-Property Relationship (QSPR) modeling represents a sophisticated computational approach to predict the physicochemical properties of molecules based on their chemical structure. researchgate.netmdpi.com These models are built on the principle that the structural features of a compound inherently determine its properties. researchgate.net By establishing a mathematical correlation between molecular descriptors (numerical representations of molecular structure) and an experimentally or computationally determined property, QSPR models can forecast the properties of new or unstudied compounds. mdpi.comnih.gov

Research Findings and Key Intrinsic Chemical Parameters

The foundation of any QSPR model lies in the accurate representation of the molecular structure through descriptors. For "Biurea, 1,6-dimethyl-1,6-dinitroso-," several intrinsic chemical parameters can be computed and utilized in a QSPR study. These parameters provide insight into the molecule's size, shape, polarity, and electronic distribution.

Computed Molecular Properties:

Publicly available databases provide a starting point for the intrinsic chemical parameters of "Biurea, 1,6-dimethyl-1,6-dinitroso-." These computed properties are essential for building a QSPR model.

| Property | Value | Source |

| Molecular Formula | C₄H₈N₆O₄ | PubChem nih.gov |

| Molecular Weight | 204.14 g/mol | PubChem nih.govnih.gov |

| XLogP3 | -0.4 | PubChem nih.govnih.gov |

| Topological Polar Surface Area | 124 Ų | PubChem nih.govnih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.govnih.gov |

| Hydrogen Bond Acceptor Count | 4 | PubChem nih.govnih.gov |

| Rotatable Bond Count | 3 | PubChem nih.govnih.gov |

| Exact Mass | 204.06070276 Da | PubChem nih.govnih.gov |

Table 1. Computed Intrinsic Chemical Parameters for Biurea, 1,6-dimethyl-1,6-dinitroso-.

Discussion of Key Descriptors:

XLogP3: This value represents the logarithm of the octanol/water partition coefficient. A negative value, such as -0.4, suggests that "Biurea, 1,6-dimethyl-1,6-dinitroso-" is likely to be more soluble in water than in octanol, indicating a degree of hydrophilicity. nih.govnih.gov In a QSPR model, this descriptor is crucial for predicting properties related to solubility and membrane permeability. researchgate.netnih.gov

Topological Polar Surface Area (TPSA): The TPSA of 124 Ų is calculated from the surface areas of polar atoms (oxygen and nitrogen) in the molecule. nih.govnih.gov This descriptor is a strong indicator of a molecule's ability to form hydrogen bonds and is often correlated with transport properties, such as absorption.

Hydrogen Bond Donor and Acceptor Count: With two hydrogen bond donors and four acceptors, "Biurea, 1,6-dimethyl-1,6-dinitroso-" has significant potential for hydrogen bonding. nih.govnih.gov These counts are fundamental descriptors in QSPR models that aim to predict interactions with biological macromolecules or solubility in protic solvents.

Rotatable Bond Count: The presence of three rotatable bonds gives the molecule a degree of conformational flexibility. nih.govnih.gov This is an important parameter in QSPR studies as the three-dimensional conformation of a molecule can significantly influence its properties and biological activity.

Potential QSPR Applications:

Furthermore, the study of N-nitroso compounds is significant in toxicology and medicinal chemistry. nih.gov QSPR models in these fields often aim to predict properties like carcinogenicity or metabolic stability. nih.gov The descriptors for "Biurea, 1,6-dimethyl-1,6-dinitroso-" could be used as input for such predictive models.

In a hypothetical QSPR study for a series of related biurea derivatives, the intrinsic parameters listed above, along with a host of other calculated descriptors (e.g., quantum chemical descriptors like HOMO/LUMO energies, dipole moment, and partial charges on atoms), would be correlated with a property of interest. Statistical methods such as multiple linear regression (MLR) or more advanced machine learning algorithms would then be employed to build the predictive model. researchgate.net The robustness and predictive power of the resulting model would be evaluated through rigorous validation techniques. researchgate.net

Chemical Reactivity and Reaction Mechanisms of Biurea, 1,6 Dimethyl 1,6 Dinitroso

Thermal and Photochemical Decomposition Pathways

Detailed studies on the thermal and photochemical decomposition of Biurea (B89910), 1,6-dimethyl-1,6-dinitroso- are not extensively reported in publicly accessible literature. Such studies would be crucial for understanding its stability and potential applications, particularly in contexts where it might be exposed to heat or light. It has been noted that its decomposition can be a factor in controlled ignition, suggesting that its breakdown is energetic. vulcanchem.com

Quantitative data from kinetic studies, which would detail the rate of decomposition under various conditions (e.g., temperature, light intensity, solvent), are not available. This information would be essential for determining the half-life and degradation kinetics of the compound.

The specific products and reactive intermediates formed during the thermal or photochemical decomposition of Biurea, 1,6-dimethyl-1,6-dinitroso- have not been documented in the reviewed sources. Identifying these would be key to elucidating the decomposition mechanism.

Reactions with Nucleophiles: Mechanisms and Scope

Information regarding the reactions of Biurea, 1,6-dimethyl-1,6-dinitroso- with nucleophiles is not available in the public literature. Such studies would involve reacting the compound with various nucleophiles to determine the reaction products and elucidate the mechanism, which could involve nucleophilic attack at several potential sites on the molecule.

Reactions with Electrophiles: Mechanisms and Scope

While one source mentions the potential for electrophilic attack in the context of Natural Bond Orbital (NBO) analysis, specific examples and mechanistic studies of Biurea, 1,6-dimethyl-1,6-dinitroso- reacting with electrophiles are not described in the available literature. vulcanchem.com

Radical Reactions and Related Mechanisms

There is no specific information available concerning the involvement of Biurea, 1,6-dimethyl-1,6-dinitroso- in radical reactions or the mechanisms of such reactions.

Investigation of Alkylation Mechanisms with Model Chemical Scaffolds (e.g., nucleobase analogs)

No publicly available research could be found that investigates the alkylation mechanisms of Biurea, 1,6-dimethyl-1,6-dinitroso- with nucleobase analogs or other model chemical scaffolds. These studies would be important for understanding its potential biological activity and mechanism of action in that context.

Site Selectivity of Alkylation Reactions

N-nitroso compounds, particularly N-nitrosoureas, are known for their capacity to act as alkylating agents. nih.gov This reactivity stems from their decomposition to form highly reactive electrophilic species, such as diazoalkanes or carbocations. In the case of Biurea, 1,6-dimethyl-1,6-dinitroso-, the decomposition would likely be initiated at the N-nitroso groups.

The decomposition of Biurea, 1,6-dimethyl-1,6-dinitroso- would be expected to generate methyldiazonium ions, which are potent methylating agents. The site of methylation on a given substrate would depend on the relative nucleophilicity of the available atoms (e.g., oxygen versus nitrogen).

Table 1: Potential Alkylating Species from the Decomposition of N-Nitrosoureas

| Precursor Compound | Decomposition Product | Potential Alkylating Agent |

| N-Methyl-N-nitrosourea | Methyldiazohydroxide | Methyldiazonium ion |

| N-Ethyl-N-nitrosourea | Ethyldiazohydroxide | Ethyldiazonium ion |

| Biurea, 1,6-dimethyl-1,6-dinitroso- | Methyldiazohydroxide (from each end) | Methyldiazonium ion |

Formation of Cross-Linked Products

The bifunctional nature of Biurea, 1,6-dimethyl-1,6-dinitroso-, with two N-methyl-N-nitroso groups, presents the potential for the formation of cross-linked products. Upon decomposition, each end of the molecule can generate a reactive alkylating species. If these species react with two different nucleophilic sites on the same or different molecules, a cross-link is formed.

This property is of particular interest in the context of biological macromolecules like DNA, where bifunctional alkylating agents can induce inter-strand or intra-strand cross-links. The distance between the two reactive centers in the cross-linking agent is a critical factor in determining the feasibility and nature of the cross-link. For Biurea, 1,6-dimethyl-1,6-dinitroso-, the flexible biurea linker would influence the range of distances it can span to form a cross-link.

Redox Chemistry of the Nitroso Functionality

The nitroso group (-N=O) is redox-active and can participate in various electron transfer reactions. The redox chemistry of nitroso compounds is complex and can involve interconversion between different nitrogen oxide species, such as nitric oxide (NO) and the nitrosonium ion (NO⁺). nih.gov The specific redox behavior often depends on the surrounding chemical environment and the presence of oxidizing or reducing agents.

Studies on related nitroso compounds have shown that the redox potential is influenced by the electronic properties of the substituents. acs.org In Biurea, 1,6-dimethyl-1,6-dinitroso-, the electron-withdrawing nature of the carbonyl groups in the urea (B33335) backbone would likely influence the redox potential of the nitroso groups.

The reduction of the nitroso group can lead to the formation of the corresponding hydrazine (B178648) derivative. Conversely, oxidation can occur, though it is less common for N-nitroso compounds. The redox state of the nitroso group can be a critical determinant of the compound's biological activity and reaction pathways. nih.gov

Table 2: General Redox Reactions of the Nitroso Group

| Reaction Type | Reactant | Product | Conditions |

| Reduction | R-N=O | R-NH-OH | Mild reducing agents |

| Reduction | R-N=O | R-NH₂ | Strong reducing agents |

| Electron Transfer | R-N=O + e⁻ | [R-N-O]⁻ | Electrochemical reduction |

| Release of NO | R-N=O | R• + NO• | Photolysis or thermolysis |

Acid-Base Catalyzed Transformations

The chemical stability and reactivity of Biurea, 1,6-dimethyl-1,6-dinitroso- are significantly influenced by pH. Both acid and base catalysis can promote its decomposition and transformation.

Acid-Catalyzed Decomposition: In acidic media, N-nitroso compounds can undergo decomposition. rsc.org The reaction is typically initiated by protonation of the nitroso-nitrogen or the carbonyl oxygen. Protonation of the nitroso group can facilitate denitrosation, leading to the release of nitrous acid and the formation of the corresponding secondary amine. For Biurea, 1,6-dimethyl-1,6-dinitroso-, this would result in the formation of 1,6-dimethylbiurea.

Base-Catalyzed Hydrolysis: N-nitrosoureas are particularly susceptible to base-catalyzed hydrolysis. rsc.orgacs.org The mechanism of hydrolysis can vary depending on the structure of the nitrosourea (B86855). For N-nitrosoureas that have a proton on the nitrogen atom not bearing the nitroso group, the reaction often proceeds via abstraction of this acidic proton to form an anion, which then decomposes. rsc.org In the case of Biurea, 1,6-dimethyl-1,6-dinitroso-, the amide protons of the urea backbone could potentially be abstracted under strong basic conditions.

For N,N'-disubstituted nitrosoureas lacking such a proton, the base-catalyzed hydrolysis is thought to occur via nucleophilic attack of a hydroxide (B78521) ion at the carbonyl carbon. rsc.org This would lead to the cleavage of the urea linkage. The presence of two N-nitroso groups in Biurea, 1,6-dimethyl-1,6-dinitroso- suggests that it would be highly reactive under basic conditions, likely leading to a cascade of decomposition reactions.

Applications in Advanced Organic Synthesis and Chemical Research

Biurea (B89910), 1,6-dimethyl-1,6-dinitroso- as a Precursor for Novel Organic Building Blocks

While no specific instances of "Biurea, 1,6-dimethyl-1,6-dinitroso-" being used as a precursor have been documented, the general class of N-nitrosoureas has been investigated for its potential to generate reactive intermediates. The thermal or photochemical decomposition of such compounds can lead to the formation of various reactive species. For instance, the cleavage of the N-N bond in N-nitrosoureas can generate nitric oxide (NO) and other nitrogen-containing radicals.

Theoretically, the decomposition of "Biurea, 1,6-dimethyl-1,6-dinitroso-" could yield fragments that might serve as building blocks for more complex molecules. The presence of two N-nitroso groups suggests the potential for a stepwise or concerted release of two molecules of nitric oxide, which could be of interest in the development of NO-releasing materials, a field with significant biomedical implications. However, without experimental data, the specific decomposition pathways and the nature of the resulting organic fragments remain speculative.

Utilization as a Reactive Reagent in Specialized Transformations

The reactivity of N-nitroso compounds is well-established in organic synthesis. They can act as nitrosating agents, electrophiles, and precursors to diazo compounds. The two N-nitroso groups in "Biurea, 1,6-dimethyl-1,6-dinitroso-" could potentially participate in a variety of chemical transformations.

For example, N-nitrosoureas are known to be effective precursors for the generation of diazomethane (B1218177) and its derivatives under basic conditions. This reactivity is fundamental in various synthetic transformations, including esterification of carboxylic acids and the formation of cyclopropanes from alkenes. By analogy, "Biurea, 1,6-dimethyl-1,6-dinitroso-" could potentially be explored as a reagent for similar transformations, although the presence of the biurea core might influence its reactivity in unforeseen ways.

Development of New Synthetic Methodologies Employing the Compound

The development of new synthetic methodologies often relies on the discovery of reagents with unique reactivity profiles. The bifunctional nature of "Biurea, 1,6-dimethyl-1,6-dinitroso-," with its two N-nitroso groups, could theoretically be harnessed to develop novel synthetic strategies.

One could envision its use in cascade reactions, where the sequential or simultaneous reaction of both nitroso groups could lead to the formation of complex heterocyclic structures. The biurea backbone could act as a scaffold, bringing the reactive nitroso groups into proximity for intramolecular reactions or for reactions with difunctional substrates. However, the lack of any published research in this area means that such potential applications are purely conceptual at this stage.

Role as a Model Compound for Studying Complex Nitrosated Systems

Complex molecules containing multiple nitrosated centers are of interest in various fields, including medicinal chemistry and materials science. "Biurea, 1,6-dimethyl-1,6-dinitroso-" presents a symmetrical structure with two identical N-nitroso groups, which could make it an interesting model compound for studying the fundamental properties and reactivity of such systems.

Researchers could use this compound to investigate:

The electronic and steric interactions between the two N-nitroso groups.

The mechanism of thermal and photochemical decomposition of dinitroso compounds.

The spectroscopic signatures of such systems.

Such fundamental studies could provide valuable insights that are applicable to more complex and biologically relevant nitrosated molecules. However, a review of the current literature indicates that "Biurea, 1,6-dimethyl-1,6-dinitroso-" has not yet been utilized for this purpose.

Analytical Methodologies for Research Applications

Development of Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Isolation

Chromatographic techniques are the cornerstone of purity assessment and preparative isolation in chemical synthesis. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability.

Given that N-nitroso compounds can be thermally labile, HPLC is often a preferred method. basciences.com For Biurea (B89910), 1,6-dimethyl-1,6-dinitroso-, which has a related parent structure in biurea, developing an HPLC method would involve careful selection of a stationary phase and mobile phase to achieve adequate retention and separation from impurities. nih.govresearchgate.net Due to the polarity of the biurea backbone, a hydrophilic interaction liquid chromatography (HILIC) column might provide good retention, which is often a challenge with conventional C18 reversed-phase columns for highly polar molecules. nih.govresearchgate.net Alternatively, reversed-phase chromatography could be employed with a highly aqueous mobile phase. Detection would likely be accomplished using a UV-Vis detector, as the nitroso and carbonyl chromophores are expected to absorb in the UV range. epa.gov

Gas chromatography could also be explored, provided the compound has sufficient volatility and does not degrade at the temperatures used in the injector and column. labrulez.com The use of a temperature-programmed oven allows for the separation of compounds with different boiling points. nih.gov A polar capillary column would likely be necessary to achieve good peak shape and resolution for this polar molecule. The Thermal Energy Analyzer (TEA) is a highly selective and sensitive detector for nitroso-containing compounds, making it an ideal choice for GC analysis, though its availability can be limited. labrulez.comnih.gov

Illustrative Chromatographic Method Parameters:

| Parameter | HPLC (Hypothetical Method) | GC (Hypothetical Method) |

| Column | HILIC Amide Column (e.g., 150 mm x 4.6 mm, 3.5 µm) | Polar Capillary Column (e.g., 30 m x 0.25 mm, 0.25 µm film) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water with 0.1% Formic Acid (Gradient Elution) | Helium at a constant flow rate |

| Flow Rate/Gas Velocity | 1.0 mL/min | 1.2 mL/min |

| Temperature | 30 °C | Oven Program: 100°C (1 min), ramp to 250°C at 15°C/min |

| Detector | Diode Array Detector (DAD) at 230 nm and 365 nm | Thermal Energy Analyzer (TEA) or Mass Spectrometer (MS) |

| Injection Volume | 5 µL | 1 µL (Splitless) |

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Trace Analysis and Metabolite Profiling in Chemical Reactions

To achieve unambiguous identification and analyze trace amounts of Biurea, 1,6-dimethyl-1,6-dinitroso- or its reaction byproducts, hyphenated techniques that couple chromatography with mass spectrometry are indispensable.

LC-MS (Liquid Chromatography-Mass Spectrometry) is particularly powerful for this application. Following separation by HPLC, the analyte is introduced into the mass spectrometer. An electrospray ionization (ESI) source would likely be effective for ionizing this polar molecule, probably in positive ion mode. nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition (C4H8N6O4). nist.govrsc.org Tandem mass spectrometry (MS/MS) involves selecting the parent ion, fragmenting it, and analyzing the resulting product ions. This provides structural information and a highly specific "fingerprint" for the compound, crucial for confirming its identity in a complex reaction mixture and for metabolite profiling. nih.gov

GC-MS (Gas Chromatography-Mass Spectrometry) is another robust technique, assuming the compound is thermally stable enough. thermofisher.com Electron ionization (EI) is a common ionization method, though it can sometimes lead to extensive fragmentation and the absence of a molecular ion peak for certain molecules. thermofisher.com In such cases, a softer ionization technique like chemical ionization (CI) can be used to preserve the molecular ion. labrulez.comthermofisher.com The use of a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode offers exceptional sensitivity and selectivity for trace analysis. nih.govedqm.eu

Hypothetical Mass Spectrometry Data for Biurea, 1,6-dimethyl-1,6-dinitroso-:

| Parameter | LC-MS (ESI+) | GC-MS (EI) |

| Molecular Formula | C4H8N6O4 nist.gov | C4H8N6O4 nist.gov |

| Exact Mass | 204.0607 nih.gov | 204.0607 nih.gov |

| Observed [M+H]+ | m/z 205.0680 | N/A (Molecular ion may not be observed) |

| Key Fragment Ions (Hypothetical) | m/z 175 ([M-NO+H]+), m/z 117 ([M-N(CH3)NO-CO]+), m/z 58 ([CH3NCO]+) | m/z 174 ([M-NO]+), m/z 74 ([CH3NNO]+), m/z 43 ([CH3CO]+) |

Quantitative Analytical Techniques for Reaction Monitoring and Yield Determination

Accurate quantification is essential for optimizing reaction conditions and calculating the final yield of a synthesis. Both HPLC and GC methods, once developed and validated, can be used for quantitative analysis.

The most common approach is the use of an external calibration curve. edqm.eu This involves preparing a series of standard solutions of purified Biurea, 1,6-dimethyl-1,6-dinitroso- at known concentrations. These standards are analyzed, and a calibration curve is constructed by plotting the peak area against the concentration. edqm.eu The concentration of the compound in an unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve. edqm.eu

For improved accuracy and precision, especially when dealing with complex matrices or sample preparation steps that may involve analyte loss, the internal standard method is preferred. nih.govnih.gov An internal standard is a compound with similar chemical and physical properties to the analyte but which is not present in the sample. A known amount of the internal standard is added to all standards and samples. nih.gov Quantification is then based on the ratio of the analyte peak area to the internal standard peak area. An isotopically labeled version of the analyte (e.g., containing ¹³C or ¹⁵N) makes an ideal internal standard. nih.govnih.gov

By taking aliquots from a reaction mixture over time and analyzing them using a calibrated quantitative method, the progress of the reaction can be monitored. This allows researchers to determine the rate of formation of the product and identify the optimal reaction time for maximizing the yield.

Hypothetical Calibration Data for HPLC Analysis:

| Standard Concentration (mg/L) | Peak Area (Analyte) | Peak Area (Internal Standard) | Area Ratio (Analyte/IS) |

| 1.0 | 5,500 | 101,000 | 0.054 |

| 5.0 | 28,000 | 102,500 | 0.273 |

| 10.0 | 54,500 | 100,500 | 0.542 |

| 25.0 | 138,000 | 101,800 | 1.356 |

| 50.0 | 272,000 | 100,900 | 2.696 |

| Linear Regression | y = 0.054x + 0.001 | R² | 0.9998 |

Environmental Transformation and Degradation Studies Academic Focus

Hydrolytic Degradation Pathways under Controlled Chemical Conditions

No specific studies on the hydrolytic degradation of Biurea (B89910), 1,6-dimethyl-1,6-dinitroso- were identified. Research on other nitroso compounds suggests that the rate of hydrolysis can be dependent on pH and the specific structure of the molecule. However, without experimental data for Biurea, 1,6-dimethyl-1,6-dinitroso-, its hydrolytic stability and degradation pathways remain uncharacterized.

Photodegradation Mechanisms in Simulated Environmental Matrices

Detailed investigations into the photodegradation mechanisms of Biurea, 1,6-dimethyl-1,6-dinitroso- in simulated environmental matrices such as water or soil are not available in the reviewed literature. For other N-nitroso compounds, photodegradation is a significant transformation process. For instance, the photolysis of N-nitrosodimethylamine in aqueous solutions has been shown to proceed via cleavage of the N-N bond, with the quantum yield and product formation being influenced by factors like pH and the presence of dissolved oxygen. The specific photoreactivity of Biurea, 1,6-dimethyl-1,6-dinitroso- is yet to be determined.

Historical Perspectives of Academic Inquiry into Biurea, 1,6 Dimethyl 1,6 Dinitroso

Evolution of Synthetic Strategies

Due to the absence of this compound in the scientific literature, there is no documented evolution of synthetic strategies for Biurea (B89910), 1,6-dimethyl-1,6-dinitroso-. General synthetic methods for N-nitrosation of ureas and related compounds exist, but their specific application to 1,6-dimethylbiurea to produce the dinitroso derivative has not been described in published research.

Landmark Studies in Reactivity and Mechanism

A review of academic publications reveals no landmark studies investigating the reactivity or reaction mechanisms of Biurea, 1,6-dimethyl-1,6-dinitroso-. Its chemical behavior, potential decomposition pathways, and interactions with other chemical entities remain unexplored within the public domain of scientific research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.